molecular formula C14H14ClFN4 B6445218 2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine CAS No. 2549065-32-7

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine

Cat. No. B6445218
CAS RN: 2549065-32-7
M. Wt: 292.74 g/mol
InChI Key: WGPJPVWSXSTEFP-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The pyrimidine ring is substituted at the 5-position with a fluorine atom and at the 2-position with a piperazine ring. The piperazine ring is further substituted at the 4-position with a chlorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the fluorine atom, and the coupling of the piperazine ring with the chlorophenyl group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and piperazine rings, as well as the fluorine and chlorine substituents. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorine and chlorine atoms, as well as the nitrogen atoms in the pyrimidine and piperazine rings. These atoms are all capable of participating in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine and chlorine atoms might make it relatively nonpolar and therefore soluble in nonpolar solvents .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[4-(4-chlorophenyl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPJPVWSXSTEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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